molecular formula C10H8F3N3O2 B2890452 N-(Cyanomethyl)-6-(2,2,2-trifluoroethoxy)pyridine-2-carboxamide CAS No. 1385423-06-2

N-(Cyanomethyl)-6-(2,2,2-trifluoroethoxy)pyridine-2-carboxamide

货号 B2890452
CAS 编号: 1385423-06-2
分子量: 259.188
InChI 键: MJHMKXQPPUSKDG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(Cyanomethyl)-6-(2,2,2-trifluoroethoxy)pyridine-2-carboxamide, also known as BMS-986177, is a small molecule inhibitor that has been developed for the treatment of various inflammatory diseases. It is a potent and selective inhibitor of TYK2 (tyrosine kinase 2), which is a member of the Janus kinase (JAK) family of enzymes. TYK2 plays a crucial role in the signaling pathways of various cytokines, such as IL-12, IL-23, and type I interferons. Therefore, the inhibition of TYK2 has the potential to modulate the immune response and reduce inflammation.

作用机制

N-(Cyanomethyl)-6-(2,2,2-trifluoroethoxy)pyridine-2-carboxamide is a selective inhibitor of TYK2, which is a member of the JAK family of enzymes. TYK2 plays a crucial role in the signaling pathways of various cytokines, such as IL-12, IL-23, and type I interferons. By inhibiting TYK2, N-(Cyanomethyl)-6-(2,2,2-trifluoroethoxy)pyridine-2-carboxamide can modulate the immune response and reduce inflammation.

生化和生理效应

N-(Cyanomethyl)-6-(2,2,2-trifluoroethoxy)pyridine-2-carboxamide has been shown to reduce inflammation in preclinical models of various inflammatory diseases, such as psoriasis and inflammatory bowel disease. Furthermore, N-(Cyanomethyl)-6-(2,2,2-trifluoroethoxy)pyridine-2-carboxamide has also been shown to improve disease symptoms and reduce disease activity in human clinical trials for the treatment of psoriasis and psoriatic arthritis.

实验室实验的优点和局限性

N-(Cyanomethyl)-6-(2,2,2-trifluoroethoxy)pyridine-2-carboxamide is a potent and selective inhibitor of TYK2, which makes it a valuable tool for studying the role of TYK2 in various inflammatory diseases. However, like any other small molecule inhibitor, N-(Cyanomethyl)-6-(2,2,2-trifluoroethoxy)pyridine-2-carboxamide has limitations in terms of its specificity and off-target effects. Therefore, it is important to use N-(Cyanomethyl)-6-(2,2,2-trifluoroethoxy)pyridine-2-carboxamide in combination with other techniques, such as genetic knockout or knockdown, to validate its effects on TYK2.

未来方向

There are several potential future directions for the research on N-(Cyanomethyl)-6-(2,2,2-trifluoroethoxy)pyridine-2-carboxamide. Firstly, N-(Cyanomethyl)-6-(2,2,2-trifluoroethoxy)pyridine-2-carboxamide could be studied in other preclinical models of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. Secondly, N-(Cyanomethyl)-6-(2,2,2-trifluoroethoxy)pyridine-2-carboxamide could be studied in combination with other inhibitors of the JAK-STAT pathway, such as JAK inhibitors or STAT inhibitors, to identify potential synergistic effects. Finally, N-(Cyanomethyl)-6-(2,2,2-trifluoroethoxy)pyridine-2-carboxamide could be studied in combination with other immunomodulatory agents, such as biologics or cell therapies, to identify potential combination therapies for the treatment of inflammatory diseases.

合成方法

The synthesis of N-(Cyanomethyl)-6-(2,2,2-trifluoroethoxy)pyridine-2-carboxamide involves several steps, including the reaction of 2-bromo-6-(2,2,2-trifluoroethoxy)pyridine with cyanomethyl magnesium bromide, followed by the reaction with 2-carboxylic acid. The final product is obtained after several purification steps, including column chromatography and recrystallization.

科学研究应用

N-(Cyanomethyl)-6-(2,2,2-trifluoroethoxy)pyridine-2-carboxamide has been extensively studied in preclinical models of various inflammatory diseases, such as psoriasis and inflammatory bowel disease. In these models, N-(Cyanomethyl)-6-(2,2,2-trifluoroethoxy)pyridine-2-carboxamide has been shown to reduce inflammation and improve disease symptoms. Furthermore, N-(Cyanomethyl)-6-(2,2,2-trifluoroethoxy)pyridine-2-carboxamide has also been studied in human clinical trials for the treatment of psoriasis and psoriatic arthritis. In these trials, N-(Cyanomethyl)-6-(2,2,2-trifluoroethoxy)pyridine-2-carboxamide demonstrated efficacy in reducing disease activity and improving patient outcomes.

属性

IUPAC Name

N-(cyanomethyl)-6-(2,2,2-trifluoroethoxy)pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3N3O2/c11-10(12,13)6-18-8-3-1-2-7(16-8)9(17)15-5-4-14/h1-3H,5-6H2,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJHMKXQPPUSKDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)OCC(F)(F)F)C(=O)NCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(Cyanomethyl)-6-(2,2,2-trifluoroethoxy)pyridine-2-carboxamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。